Chlorhydrate de (3-(1H-pyrazol-1-yl)phényl)méthanamine

Vue d'ensemble

Description

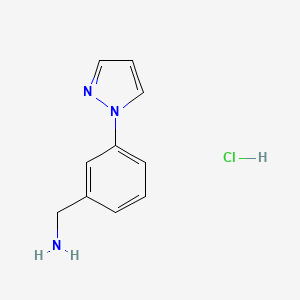

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride: is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group.

Applications De Recherche Scientifique

Pharmaceutical Development

Drug Discovery and Synthesis

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It has been explored for its potential in developing drugs targeting neurological disorders and other therapeutic areas. The interactions of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride with specific enzymes and receptors suggest its role in modulating biochemical pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties .

Case Study: PRMT5 Inhibitors

Research has highlighted the compound's structural similarities with other potent inhibitors in drug development. For instance, studies on PRMT5 inhibitors demonstrate that modifications to the pyrazole moiety can significantly enhance potency and selectivity against cancer cells, indicating that (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride could be a valuable scaffold for further medicinal chemistry exploration .

Agricultural Chemistry

Agrochemical Formulations

The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve crop yields through better pest management strategies makes it a crucial component in agricultural research. The incorporation of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride into agrochemical products allows for improved performance against target pests while minimizing environmental impact .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been employed to study enzyme inhibition mechanisms. Its binding affinity to various biological macromolecules has been investigated, providing insights into its pharmacological properties. For example, studies have shown promising results regarding its interactions with specific receptors that could influence physiological responses .

Material Science

Development of Novel Materials

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is also explored in material science for creating novel materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications . The compound's unique chemical properties facilitate the development of materials with tailored functionalities.

Diagnostic Tools

Imaging Agents Development

The compound is being investigated for its potential role in developing diagnostic agents that aid in detecting diseases through advanced imaging techniques. Its ability to interact with biological systems makes it a promising candidate for enhancing the sensitivity and specificity of diagnostic tools .

Comparative Analysis of Applications

| Application Area | Key Features | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Targeting neurological disorders |

| Agricultural Chemistry | Enhances efficacy of pesticides | Improved crop yields |

| Biochemical Research | Studies enzyme inhibition | Insights into pharmacological properties |

| Material Science | Development of durable materials | Resistance to environmental factors |

| Diagnostic Tools | Development of imaging agents | Enhanced disease detection |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas with palladium on carbon are commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of N-methyl or N-ethyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Mécanisme D'action

The mechanism of action of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The compound can modulate the activity of its targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- N-Methyl-1-(3-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride

- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride .

Uniqueness: (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing new molecules with tailored properties .

Activité Biologique

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, a compound derived from the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and molecular mechanisms based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is C10H11N3·HCl, with a molecular weight of 201.68 g/mol. The compound features a pyrazole ring attached to a phenyl group via a methanamine linkage, which is crucial for its biological activity.

Synthesis

Recent studies have reported various synthetic routes for (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride. A common method involves the reaction of 4-(1H-pyrazol-1-yl)benzonitrile with borane in tetrahydrofuran, followed by hydrolysis to yield the desired amine . The overall yield reported for this synthesis is approximately 83%.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride can inhibit microtubule assembly in cancer cells, leading to apoptosis. Specifically, compounds derived from 1H-pyrazole structures have demonstrated efficacy against breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity and inducing morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 10 | Microtubule destabilization |

| 7h | MDA-MB-231 | 10 | Apoptosis induction |

| 10c | HepG2 | 5 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have been evaluated for antimicrobial properties. Studies have highlighted their potential as antibiotic adjuvants against Gram-negative bacteria, addressing the growing issue of antibiotic resistance . The incorporation of pyrazole rings has been shown to enhance the efficacy of existing antibiotics by disrupting bacterial cell membranes and inhibiting essential cellular processes.

Table 2: Antimicrobial Activity of Pyrazole Compounds

| Compound | Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | E. coli | 32 | Membrane disruption |

| Compound B | Pseudomonas aeruginosa | 16 | Inhibition of cell wall synthesis |

Molecular Mechanisms

The biological activity of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride can be attributed to its ability to interact with various cellular targets. Molecular docking studies suggest that these compounds may bind effectively to proteins involved in cell cycle regulation and apoptosis pathways, such as BRAF(V600E), EGFR, and Aurora-A kinase . These interactions are critical for their anticancer effects.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives:

- Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole-based compounds on MDA-MB-231 cells, revealing significant apoptosis induction and cell cycle arrest at low concentrations.

- Antimicrobial Efficacy : Another study focused on the use of pyrazole derivatives as adjuncts to standard antibiotic therapies against resistant strains of bacteria, demonstrating enhanced effectiveness compared to controls.

Propriétés

IUPAC Name |

(3-pyrazol-1-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGSQBYNAGXXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681048 | |

| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-13-1 | |

| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.